molecular formula C9H13FN2 B13095895 4-(1-Aminopropyl)-2-fluoroaniline

4-(1-Aminopropyl)-2-fluoroaniline

Cat. No.: B13095895
M. Wt: 168.21 g/mol
InChI Key: HOEKFOOAWWSVNL-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)-2-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It features a fluorine atom at the second position and an aminopropyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-2-fluoroaniline typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the fourth position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting 4-amino-2-fluoroaniline is then alkylated with 1-bromopropane to introduce the aminopropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropyl)-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(1-Aminopropyl)-2-fluoroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropyl)-2-fluoroaniline involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminopropyl)-3-fluoroaniline
  • 4-(1-Aminopropyl)-2-chloroaniline
  • 4-(1-Aminopropyl)-2-bromoaniline

Uniqueness

4-(1-Aminopropyl)-2-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

4-(1-aminopropyl)-2-fluoroaniline

InChI

InChI=1S/C9H13FN2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,8H,2,11-12H2,1H3

InChI Key

HOEKFOOAWWSVNL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)N)F)N

Origin of Product

United States

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